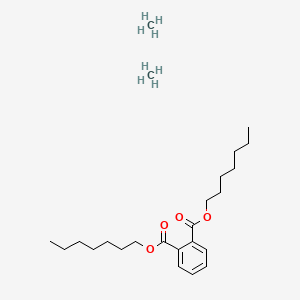

Diheptyl benzene-1,2-dicarboxylate;methane

Description

Diheptyl benzene-1,2-dicarboxylate (C₂₄H₃₈O₄) is a phthalate ester featuring two heptyl chains esterified at the 1- and 2-positions of a benzene ring. Phthalate esters are widely used as plasticizers, solvents, and bioactive agents due to their tunable physicochemical properties and interactions with biological targets .

Properties

Molecular Formula |

C24H42O4 |

|---|---|

Molecular Weight |

394.6 g/mol |

IUPAC Name |

diheptyl benzene-1,2-dicarboxylate;methane |

InChI |

InChI=1S/C22H34O4.2CH4/c1-3-5-7-9-13-17-25-21(23)19-15-11-12-16-20(19)22(24)26-18-14-10-8-6-4-2;;/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3;2*1H4 |

InChI Key |

OGMTVYXQQNFQIM-UHFFFAOYSA-N |

Canonical SMILES |

C.C.CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Phthalate esters differ primarily in alkyl chain length, branching, and substituent positions. Key examples include:

Key Observations :

- Chain Length : Longer alkyl chains (e.g., DEHP) reduce volatility and increase molecular weight, enhancing persistence in the environment .

- Branching : Branched esters like DEHP exhibit lower biodegradability compared to linear analogs .

- Mixed Esters : Compounds like 1-O-butyl 2-O-octyl derivatives show unique phase behaviors (e.g., solid state) and antioxidant activity .

Antioxidant Properties

- 1-O-Butyl 2-O-octyl benzene-1,2-dicarboxylate: Demonstrated >80% nitric oxide (NO) scavenging in RAW-264.7 macrophages, attributed to its mixed alkyl structure enhancing radical stabilization .

- 2,4-Di-tert-butylphenol: A non-phthalate analog with similar antioxidant efficacy, highlighting the role of phenolic groups in scavenging radicals .

Pesticidal and Nematicidal Activity

- Dibutyl benzene-1,2-dicarboxylate (DBP) : Achieved 2.24% mortality against Meloidogyne javanica nematodes, outperforming bis(6-methylheptyl) analogs (0.37% mortality) .

Therapeutic Potential

- Dioctyl benzene-1,2-dicarboxylate : Binds to anti-inflammatory proteins (e.g., 5UR1) via interactions with ARG6 and HIS117 residues, indicating analgesic and anti-inflammatory applications .

- Sodium dioctyl benzene-1,2-dicarboxylate : Investigated for remyelination in multiple sclerosis models, though mechanisms remain unclear .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.